4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Descripción
4-Methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a benzamide derivative characterized by a methoxy group at the 4-position of the benzene ring and a sulfonamide-linked (E)-2-phenylethenyl substituent at the 3-position.
Propiedades
IUPAC Name |
4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(16(17)19)11-14(15)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11,18H,1H3,(H2,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVGKFGBODQLR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between 4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide and related compounds:
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ≈ 396.5 g/mol) is heavier than simpler benzamides (e.g., 4-methyl-N-(2-(methylsulfonamido)ethyl)benzamide, MW ≈ 256.3 g/mol), which may reduce aqueous solubility but improve membrane permeability .
- LogP and Bioavailability : The (E)-styryl group increases hydrophobicity (higher LogP), favoring blood-brain barrier penetration, as seen in similar sulfonamide drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfonamide formation via reaction of 3-amino-4-methoxybenzamide with (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates should be purified via column chromatography, and the final product characterized using H/C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS). For example, NMR can confirm the (E)-configuration of the ethenyl group by observing coupling constants (~16 Hz for trans coupling) .
Q. How can the stability of this compound be assessed under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- pH gradients (2–12) in buffer solutions at 25°C and 37°C.
- Thermal stress (40–80°C) in inert and protic solvents (e.g., DMSO, methanol).
Monitor degradation via HPLC-MS and UV-Vis spectroscopy. Stability in aqueous media is critical for biological assays; lyophilization may improve shelf life if decomposition is observed .
Q. What analytical techniques are recommended to resolve structural ambiguities in derivatives?
- Methodological Answer : Use X-ray crystallography to confirm stereochemistry and crystal packing. For dynamic structural analysis, employ 2D NMR (e.g., NOESY for spatial proximity of substituents) and IR spectroscopy to validate sulfonamide and amide functional groups. Computational geometry optimization (DFT) can predict stable conformers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or proteases). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives with improved affinity by correlating substituent electronic parameters (Hammett constants) with activity .
Q. How should researchers address contradictions in reported biological activity (e.g., conflicting IC values)?
- Methodological Answer : Re-evaluate assay conditions:
- Cellular vs. cell-free systems : Membrane permeability in cellular assays may reduce apparent potency.
- Batch variability : Reproduce synthesis to ensure consistent purity (>99%).
- Off-target effects : Use CRISPR-engineered cell lines to isolate target-specific activity. Meta-analyses of published data can identify outliers due to methodological differences .
Q. What strategies optimize the sulfonamide formation step for scalability?
- Methodological Answer : Replace traditional batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce side reactions (e.g., sulfonic acid byproducts). Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Solvent screening (e.g., switch from THF to 2-MeTHF) may improve yields by stabilizing intermediates .
Q. How can DFT calculations elucidate the reaction mechanism of sulfonamide bond formation?
- Methodological Answer : Model the reaction pathway using Gaussian or ORCA software. Calculate transition states and activation energies for nucleophilic attack of the amine on sulfonyl chloride. Compare solvent effects (PCM model) and substituent electronic effects (NBO analysis) to rationalize kinetic barriers .
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